REACTION_CXSMILES
|
[CH2:1]([OH:8])C1C=CC=CC=1.N1C=CC=C[CH:10]=1.S(Cl)(Cl)=O.[ClH:19].[Cl-].[C:21]1([CH3:27])[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1>>[CH3:1][O:8][C:22]1[CH:23]=[CH:24][C:25]([CH3:10])=[CH:26][C:21]=1[CH2:27][Cl:19]
|
Name
|
|
Quantity
|
3.23 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
1.7 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
3.5 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Type
|
CUSTOM
|
Details
|
Under argon, while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over potassium hydroxide
|
Type
|
ADDITION
|
Details
|
are introduced
|
Type
|
CUSTOM
|
Details
|
After introduction of the reactants, reaction
|
Type
|
ADDITION
|
Details
|
The mixture is then poured into an ice bath
|
Type
|
STIRRING
|
Details
|
stirred for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The organic phase is recovered
|
Type
|
WASH
|
Details
|
washed with water, saturated sodium bicarbonate solution and saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
lastly dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
After evaporation to dryness
|
Type
|
CUSTOM
|
Details
|
are obtained, equivalent to a 69% yield
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
COC1=C(CCl)C=C(C=C1)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 69% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |